![molecular formula C13H25NO2 B1467245 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one CAS No. 1247756-70-2](/img/structure/B1467245.png)
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one
Overview
Description
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, also known as 2-EHP, is an organic compound with a wide range of applications in scientific research. It is a cyclic ether, which is a type of compound characterized by a ring of atoms with an oxygen atom at the center. 2-EHP is a relatively new compound, having been first synthesized in 2017. It has been studied for its potential to be used as a reagent in chemical synthesis, as well as for its potential as a therapeutic agent.
Scientific Research Applications
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been studied for its potential to be used as a reagent in chemical synthesis. It has been used in the synthesis of a variety of compounds, including 1,4-dioxane, 1,4-dioxane-2-thione, and 2-thiophene-1-carboxylic acid. It has also been used in the synthesis of several biologically active compounds, such as the anti-cancer agent 2-methyl-4-nitro-1H-pyrrole-3-carboxylic acid, and the anti-inflammatory agent 2-methyl-4-oxo-1H-pyrrole-3-carboxylic acid.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Advantages and Limitations for Lab Experiments
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-irritating, making it a safe reagent for use in lab experiments. However, it has some limitations. For example, it is not soluble in water, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as a therapeutic agent, as well as its potential to be used as a reagent in chemical synthesis. Additionally, further research could explore the biochemical and physiological effects of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, as well as its potential to be used in drug delivery systems. Finally, research could also focus on developing new methods for synthesizing 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, as well as exploring its potential for use in other types of laboratory experiments.
properties
IUPAC Name |
2-ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-12(4-2)13(16)14-8-7-11(9-14)10-15/h11-12,15H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLQFDYAHHMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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